2-(Chloromethyl)thiophene

Overview

Description

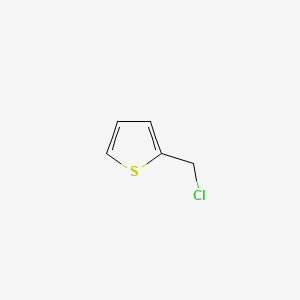

2-(Chloromethyl)thiophene is an organic compound with the molecular formula C5H5ClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Chloromethylation of Thiophene via Formaldehyde and Hydrochloric Acid

This traditional method involves reacting thiophene with formaldehyde and hydrochloric acid under controlled conditions.

Reaction Mechanism

The process proceeds via electrophilic aromatic substitution, where hydrochloric acid generates chloromethyl intermediates (e.g., HCOH·HCl), which attack the thiophene ring. Key parameters include:

- Temperature : 0–10°C (optimal for minimizing side reactions).

- Additives : Keto compounds (e.g., methyl isobutyl ketone) improve selectivity by stabilizing intermediates.

Experimental Data

- Thiophene is mixed with a keto compound and cooled to 0–10°C.

- Formaldehyde and HCl are added, followed by HCl gas saturation.

- The mixture is neutralized with K₂CO₃, and the organic phase is separated.

- Low purity due to bis-thienyl by-products.

- Requires distillation or chromatography for purification.

Methanesulfonyl Chloride-Mediated Chlorination

This modern method converts 2-thiophenemethanol to 2-(chloromethyl)thiophene using methanesulfonyl chloride.

Reaction Mechanism

The reaction involves nucleophilic substitution, where the hydroxyl group in 2-thiophenemethanol is replaced by a chloromethyl group.

Experimental Data

- 2-Thiophenemethanol (200 mg) and DIEA (453 mg) are dissolved in DCM (5 mL).

- MsCl (163 μL) is added at 0°C, and the mixture is warmed to RT.

- The organic layer is washed with NH₄Cl, H₂O, and NaHCO₃, then dried and concentrated.

- High yield and purity with minimal by-products.

- Short reaction time (2 hours).

Comparative Analysis of Methods

| Factor | Chloromethylation (HCl/Formaldehyde) | Methanesulfonyl Chloride Method |

|---|---|---|

| Yield | 61–81% | 75% |

| Purity | Moderate (requires purification) | High |

| Scalability | High | Low |

| By-Products | Bis-thienyl derivatives, polymers | Minimal |

| Reaction Time | Several hours | 2 hours |

Optimization Strategies

Industrial and Laboratory Applications

- Pharmaceuticals : Used to synthesize antipsychotic agents (e.g., olanzapine derivatives).

- Materials Science : Precursor for conductive polymers via oxidation or coupling reactions.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of thiophene derivatives with different functional groups.

Common Reagents and Conditions:

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Scientific Research Applications

Physical Properties

- Molecular Weight: 134.61 g/mol

- Boiling Point: Approximately 175°C

- State: Colorless oily liquid

- Reactivity: Electrophilic nature due to the chloromethyl group enhances its reactivity in nucleophilic substitution reactions.

Chemistry

Building Block for Synthesis:

2-(Chloromethyl)thiophene serves as a crucial building block in the synthesis of more complex thiophene derivatives. These derivatives are significant in the development of:

- Organic semiconductors

- Conductive polymers

Biology

Synthesis of Bioactive Molecules:

The compound is instrumental in synthesizing biologically active molecules, including potential pharmaceuticals with:

- Antimicrobial properties

- Anti-inflammatory effects

Mechanism of Action:

The electrophilic nature of the chloromethyl group allows it to interact with various biomolecules, potentially inhibiting enzymes involved in critical metabolic pathways.

Medicine

Drug Development:

Ongoing research explores the use of this compound as a precursor for drugs targeting:

- Cancer

- Infectious diseases

Industry

Material Production:

In the industrial sector, this compound is utilized in producing materials for:

- Organic light-emitting diodes (OLEDs)

- Organic field-effect transistors (OFETs)

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Comparative studies have shown its efficacy against various strains, including resistant bacteria:

| Activity | Target Organisms | IC50 Values |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Varies by derivative |

| Antifungal | C. albicans, A. niger | Varies by derivative |

Case Studies

-

Antibacterial Activity:

A study reported that derivatives similar to this compound demonstrated significant antibacterial properties against E. coli and S. aureus, indicating effective inhibition at low concentrations. -

Antifungal Activity:

Another investigation highlighted promising antifungal activity against Candida species, suggesting that structural modifications could enhance efficacy.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)thiophene depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways involved can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

- 2-Bromomethylthiophene

- 2-Iodomethylthiophene

- 2-Methylthiophene

Comparison: 2-(Chloromethyl)thiophene is unique due to its specific reactivity profile. Compared to 2-Bromomethylthiophene and 2-Iodomethylthiophene, it is generally more reactive in nucleophilic substitution reactions due to the higher leaving group ability of the chloride ion . Additionally, its derivatives often exhibit different biological activities compared to those of 2-Methylthiophene, making it a valuable compound for the development of new pharmaceuticals and materials .

Biological Activity

2-(Chloromethyl)thiophene, with the chemical formula CHClS, is a heterocyclic compound featuring a thiophene ring substituted with a chloromethyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The following sections provide an overview of its biological activity, including relevant studies, mechanisms of action, and comparative analyses with related compounds.

This compound is characterized by its electrophilic nature due to the presence of the chloromethyl group, which enhances its reactivity in various chemical reactions. This reactivity is pivotal for its biological applications, as it allows for interactions with biomolecules.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential antibacterial and antifungal properties. Research indicates that compounds with similar structures often exhibit significant biological effects, making this compound a candidate for further investigation.

Antibacterial and Antifungal Properties

Studies have suggested that this compound exhibits notable antibacterial and antifungal activity. For instance, compounds structurally related to this thiophene derivative have demonstrated efficacy against various bacterial strains, including resistant strains, indicating a potential role in addressing antibiotic resistance.

| Activity | Target Organisms | IC50 Values |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Varies by derivative |

| Antifungal | C. albicans, A. niger | Varies by derivative |

Case Studies

- Antibacterial Activity : A study focusing on the synthesis of thiophene derivatives found that compounds similar to this compound exhibited significant antibacterial properties against E. coli and S. aureus, with IC50 values indicating effective inhibition at low concentrations .

- Antifungal Activity : Another study reported that derivatives of this compound showed promising antifungal activity against Candida species, suggesting that modifications to the thiophene structure could enhance efficacy .

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that the chloromethyl group facilitates nucleophilic attack by biological targets, leading to disruption of cellular processes. Similar halogenated compounds have been shown to interfere with DNA replication and protein synthesis in microbial cells .

Comparative Analysis

A comparative analysis with related compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-(chloromethyl)thiophene | Bromine and chloromethyl substitutions | Enhanced reactivity; potential antibacterial activity |

| 3-Bromo-2-(chloromethyl)thiophene | Different regioselectivity | Varied antimicrobial efficacy |

| 5-Chloro-2-methylthiophene | Methyl group instead of chloromethyl | Exhibits different electronic properties |

These comparisons illustrate how structural modifications can influence biological activity and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)thiophene, and how should experimental procedures be optimized for reproducibility?

- Methodological Answer : A common synthesis route involves the chloromethylation of thiophene derivatives using reagents like formaldehyde and HCl under controlled conditions. For reproducibility, ensure stoichiometric ratios (e.g., 1:1.2 thiophene derivative to chloromethylating agent) and reaction temperatures (typically 60–80°C) are strictly maintained. Characterization should include -NMR to confirm the chloromethyl group (δ 4.5–5.0 ppm) and GC-MS for purity analysis. Always cite prior synthetic protocols and validate yields against published data to ensure consistency .

Q. What analytical techniques are critical for characterizing this compound, and how should discrepancies in spectral data be addressed?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : - and -NMR to identify the chloromethyl (-CHCl) group and thiophene ring protons.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 132 for CHClS) and fragmentation patterns.

- IR Spectroscopy : Detect C-Cl stretching vibrations (~600–800 cm).

Discrepancies in data (e.g., unexpected splitting in NMR) may arise from impurities or solvent effects. Re-run analyses under standardized conditions and cross-reference with databases like NIST Chemistry WebBook .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Properties

IUPAC Name |

2-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOHKPSBGLXIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227307 | |

| Record name | 2-(Chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-50-4 | |

| Record name | 2-(Chloromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CHLOROMETHYL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ8C6HMR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.